![molecular formula C22H26N2O6 B244112 Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244112.png)
Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and migration. Aberrant activation of this pathway has been implicated in various diseases, including cancer, inflammation, and fibrosis. Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate inhibits the Wnt/β-catenin pathway by targeting the protein TNIK, which is a key regulator of this pathway.
Biochemical and Physiological Effects:
Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and reduce the growth of tumors. It has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis and colitis. Additionally, Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to reduce fibrosis in models of liver and lung fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate in lab experiments is its specificity for the Wnt/β-catenin pathway. This allows researchers to selectively target this pathway without affecting other cellular processes. Additionally, Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied in preclinical models, which provides a strong foundation for further research. One limitation of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is its poor solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway. Another area of interest is the investigation of the potential therapeutic applications of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate in various diseases, including cancer, inflammation, and fibrosis. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with morpholine to form the morpholinylbenzoic acid. The final step involves the reaction of the morpholinylbenzoic acid with ethyl chloroformate to form Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate.
Applications De Recherche Scientifique
Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. In preclinical studies, Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to inhibit the proliferation of cancer cells and reduce the growth of tumors. It has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis and colitis. Additionally, Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to reduce fibrosis in models of liver and lung fibrosis.
Propriétés
Formule moléculaire |
C22H26N2O6 |
---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H26N2O6/c1-4-30-22(26)15-8-9-17(24-10-12-29-13-11-24)16(14-15)23-21(25)20-18(27-2)6-5-7-19(20)28-3/h5-9,14H,4,10-13H2,1-3H3,(H,23,25) |
Clé InChI |
FJXWWZCLVZYFTN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C=CC=C3OC)OC |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C=CC=C3OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.